Bocaminooxyacetamide-PEG3-alkyne

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl N-[2-oxo-2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]ethoxy]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O7/c1-5-7-21-9-11-23-12-10-22-8-6-17-14(19)13-24-18-15(20)25-16(2,3)4/h1H,6-13H2,2-4H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVXROGORLQQMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-aminooxyacetamide-PEG3-alkyne: A Heterobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-aminooxyacetamide-PEG3-alkyne is a versatile heterobifunctional linker integral to the advancement of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its applications in bioconjugation. Detailed experimental protocols for its use in oxime ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) are presented, alongside visualizations of its structure and reaction pathways to facilitate a deeper understanding of its utility in modern drug discovery and development.

Introduction

The landscape of drug development is continually evolving towards therapies with higher specificity and efficacy. A key strategy in this endeavor is the use of bifunctional molecules that can link two distinct chemical or biological entities. Boc-aminooxyacetamide-PEG3-alkyne has emerged as a valuable tool in this context. It features three key components: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne group.[1]

The Boc protecting group provides a stable handle that can be selectively removed under acidic conditions to reveal a reactive aminooxy group.[1] This aminooxy functionality can then readily react with aldehydes or ketones to form a stable oxime linkage.[2] The terminal alkyne is a versatile functional group for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of a stable triazole ring with an azide-containing molecule.[3] The PEG3 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.[1] These features make Boc-aminooxyacetamide-PEG3-alkyne an ideal linker for constructing complex biomolecules with precise control over their architecture.

Chemical Structure and Properties

The chemical structure of Boc-aminooxyacetamide-PEG3-alkyne facilitates its role as a molecular bridge. The molecule consists of a Boc-protected aminooxyacetamide head, a triethylene glycol (PEG3) spacer, and a terminal propargyl ether (alkyne) tail.

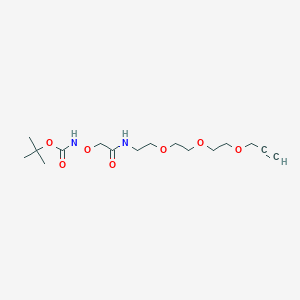

Chemical Structure Diagram

Caption: Chemical structure of Boc-aminooxyacetamide-PEG3-alkyne.

Physicochemical Properties

The properties of Boc-aminooxyacetamide-PEG3-alkyne are summarized in the table below. Data is compiled from various commercial suppliers and should be considered as typical values.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₄N₂O₆ | [Calculated] |

| Molecular Weight | 316.35 g/mol | [Calculated] |

| CAS Number | 1951439-46-5 (for a similar structure) | [Commercial Supplier] |

| Appearance | White to off-white solid or oil | [Commercial Supplier] |

| Purity | ≥95% (typically by HPLC) | [Commercial Supplier] |

| Solubility | Soluble in DMSO, DMF, DCM, and water | [Commercial Supplier] |

| Storage | -20°C, desiccated | [Commercial Supplier] |

Synthesis and Characterization

-

Synthesis of the PEG3-alkyne backbone: This can be achieved by reacting triethylene glycol with a propargyl halide under basic conditions.

-

Functionalization of the PEG3-alkyne: The terminal hydroxyl group of the PEG3-alkyne can be activated, for example, by conversion to a tosylate or mesylate.

-

Introduction of the aminooxyacetamide moiety: The activated PEG3-alkyne can then be reacted with a suitable Boc-protected aminooxyacetamide nucleophile to yield the final product.

Characterization of the final product would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of all expected functional groups (Boc, PEG, alkyne) and the overall structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Applications in Drug Development

The unique trifunctional nature of Boc-aminooxyacetamide-PEG3-alkyne makes it a powerful tool in the construction of complex therapeutic agents.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] Boc-aminooxyacetamide-PEG3-alkyne can serve as a versatile linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The alkyne group can be used to attach one of the ligands via click chemistry, while the Boc-protected aminooxy group, after deprotection, can be conjugated to the other ligand.

Caption: PROTAC synthesis and mechanism of action workflow.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen. Boc-aminooxyacetamide-PEG3-alkyne can be used to conjugate the cytotoxic drug to the antibody. For instance, the drug can be modified with an azide (B81097) group and attached to the linker via click chemistry. The linker-drug conjugate can then be attached to the antibody through the aminooxy group after Boc deprotection, reacting with an aldehyde group introduced onto the antibody.

Experimental Protocols

The following are generalized protocols for the key reactions involving Boc-aminooxyacetamide-PEG3-alkyne. Optimal conditions may vary depending on the specific substrates and should be determined empirically.

Boc Deprotection

Objective: To remove the Boc protecting group and liberate the reactive aminooxy functionality.

Materials:

-

Boc-aminooxyacetamide-PEG3-alkyne

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

Procedure:

-

Dissolve Boc-aminooxyacetamide-PEG3-alkyne in DCM (e.g., 10 mL per 100 mg of linker).

-

Add an excess of TFA (e.g., 10-20 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected aminooxy-PEG3-alkyne.

Oxime Ligation

Objective: To conjugate the deprotected aminooxy-PEG3-alkyne to an aldehyde- or ketone-containing molecule.[5]

Materials:

-

Deprotected aminooxy-PEG3-alkyne

-

Aldehyde- or ketone-functionalized molecule

-

Anhydrous buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)[5]

-

Aniline (B41778) (optional, as a catalyst)[5]

Procedure:

-

Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer.

-

Add a slight molar excess (e.g., 1.1-1.5 equivalents) of the deprotected aminooxy-PEG3-alkyne.

-

If the reaction is slow, a catalyst such as aniline can be added (e.g., 10-100 mM).[5]

-

Stir the reaction mixture at room temperature for 2-24 hours, monitoring the formation of the oxime conjugate by LC-MS.

-

Purify the resulting conjugate using an appropriate chromatographic method (e.g., HPLC, size-exclusion chromatography).

Caption: Schematic of the oxime ligation reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the alkyne-terminated linker to an azide-containing molecule.[6]

Materials:

-

Boc-aminooxyacetamide-PEG3-alkyne

-

Azide-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Aqueous buffer system (e.g., phosphate-buffered saline, PBS) with a co-solvent like DMSO or DMF if needed for solubility.

Procedure:

-

In a reaction vessel, dissolve the Boc-aminooxyacetamide-PEG3-alkyne and the azide-functionalized molecule in the chosen buffer system.

-

In a separate tube, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).

-

In another tube, prepare a premix of CuSO₄ and the copper ligand (e.g., THPTA) in a 1:5 molar ratio.

-

Add the CuSO₄/ligand premix to the reaction mixture containing the alkyne and azide.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentrations are typically in the range of 1-2 mM for reactants, 100-500 µM for copper, and 5-10 mM for sodium ascorbate.

-

Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, the triazole-linked conjugate can be purified by chromatography.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conclusion

Boc-aminooxyacetamide-PEG3-alkyne is a high-value chemical tool for researchers and scientists in drug development. Its well-defined structure and predictable reactivity allow for the precise construction of complex bioconjugates. The ability to perform sequential or orthogonal conjugations through its two distinct reactive handles makes it particularly suitable for the synthesis of next-generation therapeutics like ADCs and PROTACs. This guide provides the foundational knowledge and general protocols to effectively utilize this versatile linker in innovative drug discovery programs.

References

- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: The Mechanism of Action of Bocaminooxyacetamide-PEG3-Alkyne in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Bocaminooxyacetamide-PEG3-alkyne linker is a critical component in the design of advanced Antibody-Drug Conjugates (ADCs), offering a sophisticated mechanism for the targeted delivery and controlled release of cytotoxic payloads. This in-depth technical guide elucidates the core mechanism of action of this linker, detailing its chemical structure, conjugation strategy, and the specifics of its cleavage-based payload release within the target cell. The guide provides a comprehensive overview of the underlying chemical principles, experimental data, and detailed protocols for the evaluation of ADCs employing this linker technology.

Introduction to this compound Linker

The this compound linker is a bifunctional molecule designed for the covalent attachment of a cytotoxic drug to a monoclonal antibody (mAb). Its structure comprises three key functional domains:

-

Bocaminooxyacetamide Group: This moiety serves as the cleavable element of the linker. The tert-butyloxycarbonyl (Boc) protecting group is susceptible to acidic conditions, providing a mechanism for targeted payload release.

-

PEG3 Spacer: A three-unit polyethylene (B3416737) glycol (PEG) chain enhances the hydrophilicity of the linker. This is crucial for improving the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and improving in vivo tolerance.

-

Alkyne Group: This terminal functional group enables the covalent attachment of the linker to an azide-modified antibody through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".

The strategic combination of these elements allows for the stable circulation of the ADC in the bloodstream and the specific release of the payload upon internalization into target cancer cells.

Mechanism of Action: From Systemic Circulation to Payload Release

The therapeutic efficacy of an ADC constructed with a this compound linker is contingent on a series of well-orchestrated events, from initial administration to the ultimate cytotoxic effect on the target cell.

Systemic Circulation and Target Cell Recognition

Once administered, the ADC circulates in the bloodstream, where the linker is designed to be stable at physiological pH (around 7.4), preventing premature release of the cytotoxic payload and minimizing off-target toxicity. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.

Internalization and Lysosomal Trafficking

Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The internalized complex is then trafficked through the endosomal pathway to the lysosomes.

Acid-Catalyzed Cleavage and Payload Release

The key event in the mechanism of action of the this compound linker is the cleavage of the Boc protecting group within the acidic environment of the lysosome (pH 4.5-5.0). The Boc group is a well-established acid-labile protecting group in organic chemistry.

The acidic conditions within the lysosome catalyze the hydrolysis of the tert-butyl carbamate (B1207046) of the Boc group. This deprotection is a multi-step process:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acidic milieu of the lysosome.

-

Formation of a Carbamic Acid Intermediate: The protonation facilitates the cleavage of the tert-butyl group, leading to the formation of a carbamic acid intermediate and a stable tert-butyl cation.

-

Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide.

-

Payload Liberation: The removal of the Boc group and subsequent decarboxylation results in the release of the payload, which is now free to exert its cytotoxic effect within the cell.

dot

Caption: General workflow of an ADC with a this compound linker.

Data Presentation: Physicochemical and Pharmacokinetic Properties

While specific quantitative data for the this compound linker is often proprietary and dependent on the specific antibody and payload, the following table summarizes typical parameters that are evaluated for ADCs utilizing acid-cleavable linkers.

| Parameter | Typical Value/Range | Significance |

| Linker Stability at pH 7.4 (t1/2) | > 100 hours | High stability in circulation minimizes premature drug release and off-target toxicity. |

| Linker Cleavage at pH 5.0 (t1/2) | 1 - 24 hours | Efficient cleavage in the lysosome ensures timely payload release for cytotoxic effect. |

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | An optimal DAR balances potency with maintaining favorable pharmacokinetic properties. |

| In vitro Cytotoxicity (IC50) | Sub-nanomolar to nanomolar | Demonstrates the potent cell-killing activity of the ADC against target cancer cells. |

| Plasma Clearance | Low | A lower clearance rate indicates a longer circulation half-life, allowing more time for the ADC to reach the tumor. |

| Tumor Accumulation | High | Efficient targeting and accumulation of the ADC at the tumor site is critical for efficacy. |

Experimental Protocols

The characterization of an ADC with a this compound linker involves a series of in vitro and in vivo experiments to assess its stability, cleavage, and efficacy.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC linker in plasma at physiological pH.

Methodology:

-

Incubate the ADC in human or animal plasma at 37°C.

-

At various time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots of the plasma sample.

-

Separate the ADC from plasma proteins using affinity chromatography (e.g., Protein A or G).

-

Analyze the intact ADC and any released payload by liquid chromatography-mass spectrometry (LC-MS) to determine the extent of linker cleavage over time.

dot

Caption: Workflow for assessing the lysosomal cleavage of an ADC linker.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

-

Culture a cancer cell line that expresses the target antigen.

-

Treat the cells with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).

-

Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).

-

Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50).

Conclusion

The this compound linker represents a sophisticated and effective tool in the development of next-generation Antibody-Drug Conjugates. Its mechanism of action, centered around acid-catalyzed cleavage within the lysosome, provides a robust strategy for the targeted delivery and controlled release of cytotoxic payloads. A thorough understanding of its chemical properties, cleavage kinetics, and biological performance, as outlined in this guide, is paramount for the successful design and clinical translation of highly effective and well-tolerated ADC therapeutics. The experimental protocols provided herein serve as a foundational framework for the comprehensive evaluation of ADCs employing this promising linker technology.

An In-depth Technical Guide to the Synthesis and Characterization of Boc-aminooxyacetamide-PEG3-alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Boc-aminooxyacetamide-PEG3-alkyne, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and drug development. This molecule is particularly valuable for its role in constructing Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise linkage of biomolecules is paramount.

Introduction

Boc-aminooxyacetamide-PEG3-alkyne is a versatile chemical tool featuring three key functional components:

-

A tert-butyloxycarbonyl (Boc)-protected aminooxy group : This moiety, upon deprotection under acidic conditions, reveals a reactive aminooxy group that can selectively ligate with aldehydes and ketones to form stable oxime bonds.

-

A terminal alkyne group : This functional group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry." This allows for the efficient and specific conjugation to azide-modified molecules.

-

A polyethylene glycol (PEG3) spacer : The three-unit PEG linker enhances the solubility and bioavailability of the conjugate, reduces steric hindrance, and provides a flexible bridge between the conjugated entities.

The orthogonal reactivity of the aminooxy and alkyne groups enables sequential and controlled conjugation of different molecules, making it an invaluable asset in the design of complex bioconjugates.

Synthesis of Boc-aminooxyacetamide-PEG3-alkyne

The synthesis of Boc-aminooxyacetamide-PEG3-alkyne can be achieved through a multi-step process involving the coupling of a Boc-protected aminooxyacetic acid with an amino-PEG3-alkyne derivative. The following is a representative synthetic protocol.

Materials and Methods

Materials:

-

Boc-aminooxyacetic acid

-

1-(2-Aminoethoxy)-2-(2-propargyloxyethoxy)ethane (or a similar amino-PEG3-alkyne)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU)

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

-

Mass Spectrometer (e.g., ESI-MS)

-

High-Performance Liquid Chromatography (HPLC) system

Experimental Protocol

Step 1: Activation of Boc-aminooxyacetic acid

-

Dissolve Boc-aminooxyacetic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

The filtrate containing the activated Boc-aminooxyacetic acid-NHS ester is used directly in the next step.

Step 2: Coupling with Amino-PEG3-alkyne

-

In a separate flask, dissolve 1-(2-Aminoethoxy)-2-(2-propargyloxyethoxy)ethane (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.2 eq) to the solution to act as a base.

-

Add the filtrate containing the activated Boc-aminooxyacetic acid-NHS ester from Step 1 dropwise to the stirred solution of the amine at room temperature.

-

Allow the reaction to stir overnight at room temperature.

-

Monitor the reaction progress by TLC or HPLC.

Step 3: Work-up and Purification

-

Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Boc-aminooxyacetamide-PEG3-alkyne as a clear oil or white solid.

Characterization

The structure and purity of the synthesized Boc-aminooxyacetamide-PEG3-alkyne should be confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis.

Quantitative Data Summary

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₂₈N₂O₇ |

| Molecular Weight | 360.41 g/mol |

| Appearance | Colorless oil to white solid |

| Purity (HPLC) | ≥95% |

| ¹H NMR | Consistent with the proposed structure |

| ¹³C NMR | Consistent with the proposed structure |

| Mass Spec (ESI-MS) | m/z = 361.19 [M+H]⁺, 383.17 [M+Na]⁺ |

Note: The exact NMR chemical shifts will be dependent on the solvent used for analysis.

Visualizing the Synthesis and Workflow

Synthetic Pathway

Caption: Synthetic route for Boc-aminooxyacetamide-PEG3-alkyne.

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis.

Applications in Research and Drug Development

The unique architecture of Boc-aminooxyacetamide-PEG3-alkyne makes it a powerful tool for:

-

PROTAC Development : It serves as a versatile linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand, facilitating targeted protein degradation.

-

Antibody-Drug Conjugates (ADCs) : The linker can be used to attach cytotoxic payloads to antibodies, enabling targeted delivery of drugs to cancer cells.

-

Bioconjugation and Labeling : The orthogonal reactive ends allow for the precise attachment of fluorescent dyes, biotin, or other reporter molecules to proteins and other biomolecules for imaging and diagnostic applications.

-

Surface Modification : Immobilization of biomolecules onto surfaces for the development of biosensors and microarrays.

The Boc-protected aminooxy group offers the advantage of controlled deprotection, allowing for a staged conjugation strategy. The PEG spacer not only improves the physicochemical properties of the final conjugate but also provides the necessary spatial separation between the conjugated moieties to maintain their biological activity.

Conclusion

Boc-aminooxyacetamide-PEG3-alkyne is a high-value chemical linker with significant applications in modern drug discovery and chemical biology. The synthetic protocol outlined in this guide provides a reliable method for its preparation. Proper characterization using standard analytical techniques is crucial to ensure the purity and structural integrity of the molecule, which is essential for its successful application in the development of novel therapeutics and research tools.

An In-depth Technical Guide to Boc-aminooxyacetamide-PEG3-alkyne: Predicted Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Physicochemical Properties Analysis

Boc-aminooxyacetamide-PEG3-alkyne is a versatile chemical tool designed with distinct functional domains that dictate its behavior in different chemical environments.

-

Boc-Protected Aminooxy Group: The aminooxy moiety (–O–NH₂) is a powerful functional group for conjugating to molecules containing aldehydes or ketones, forming a stable oxime linkage. It is protected by a tert-butyloxycarbonyl (Boc) group, which prevents premature reactions.[1] This Boc group is intentionally labile and can be removed under mild acidic conditions to unmask the reactive aminooxy group.[2][3][4] The Boc group itself is bulky and nonpolar, contributing to solubility in organic solvents.

-

PEG3 Spacer: The triethylene glycol (PEG3) linker is a short, flexible, and hydrophilic chain. The primary role of the PEG spacer in molecules of this type is to enhance aqueous solubility and biocompatibility.[2][4][5][6] This feature is critical for applications involving biological molecules, such as proteins or antibodies, which often require aqueous reaction conditions.

-

Terminal Alkyne: The terminal alkyne is a highly versatile chemical handle. It is most commonly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry".[6] This allows for the efficient and specific attachment of a second molecule that bears a complementary azide (B81097) group. While generally stable, the terminal alkyne proton is weakly acidic, and the group can react with certain transition metals or strong bases.[7][8]

Predicted Solubility Profile

The solubility of Boc-aminooxyacetamide-PEG3-alkyne is governed by the balance between its hydrophilic PEG3 chain and its more nonpolar components (Boc group, alkyne terminus). Based on data for structurally similar compounds, the following solubility profile is predicted.

Table 1: Predicted Solubility of Boc-aminooxyacetamide-PEG3-alkyne

| Solvent | Predicted Solubility | Rationale |

| Water | Moderate | The hydrophilic PEG3 spacer significantly increases solubility in aqueous media.[2][4][6][9] However, the presence of the lipophilic Boc group and the alkyne may limit very high concentrations. |

| DMSO, DMF | High | These polar aprotic solvents are expected to readily dissolve the compound, similar to other PEGylated linkers and Boc-protected molecules.[6][10] |

| Methanol, Ethanol | High | Polar protic solvents should be effective at solvating the molecule due to the polar ether and amide functionalities. |

| Dichloromethane (DCM), Chloroform | High | The Boc group and the overall organic nature of the molecule suggest good solubility in chlorinated solvents.[11] |

| Acetonitrile | High | A common solvent for chemical reactions and purification (e.g., HPLC), it is expected to be a good solvent for this compound.[11] |

| Diethyl Ether, Hexanes | Low to Insoluble | These nonpolar solvents are unlikely to effectively solvate the polar PEG chain and amide group. |

Predicted Stability Profile

The stability of the linker is critical for its storage and use in multi-step conjugation protocols. The primary points of lability are the Boc protecting group and, to a lesser extent, the terminal alkyne.

Table 2: Predicted Stability of Boc-aminooxyacetamide-PEG3-alkyne

| Condition | Predicted Stability | Rationale |

| Storage | Store at -20°C, desiccated.[6][12][13] | Recommended for long-term stability of PEG linkers and reactive functional groups to prevent slow degradation from moisture or temperature fluctuations. |

| Aqueous Solution (Neutral pH) | Moderate | Stable for short-term use in neutral buffers. Prolonged storage in aqueous solution is not recommended due to the potential for hydrolysis. |

| Acidic Conditions (e.g., pH < 4) | Low | The Boc group is designed to be cleaved by mild to moderate acidic conditions (e.g., trifluoroacetic acid, formic acid, or lower pH buffers).[2][3][4] |

| Basic Conditions (e.g., pH > 9) | Moderate to High | The molecule is generally stable under basic conditions. The alkyne proton can be deprotonated by very strong bases, but the molecule should be stable in common basic buffers. |

| Reducing Agents (e.g., DTT, TCEP) | High | The functional groups present are not typically susceptible to reduction by common biological reducing agents. |

| Oxidizing Agents | Moderate | The PEG chain and other functional groups may be susceptible to degradation by strong oxidizing agents. |

| Light Exposure | High | The molecule does not contain significant chromophores that would make it particularly light-sensitive, though storage in the dark is always recommended for complex organic molecules.[9] |

General Experimental Protocols

The following are general, standard procedures for determining the solubility and stability of a novel linker like Boc-aminooxyacetamide-PEG3-alkyne.

Protocol 1: Kinetic Solubility Determination using the Shake-Flask Method

-

Preparation: Prepare stock solutions of the test compound in a highly soluble organic solvent (e.g., 10 mM in DMSO).

-

Sample Preparation: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to a known volume (e.g., 100-200 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate or microcentrifuge tube. Prepare a range of concentrations.

-

Equilibration: Seal the container and shake at a constant temperature (e.g., 25°C) for a set period (e.g., 2-24 hours) to allow the system to reach equilibrium.

-

Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet any undissolved precipitate.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing the result to a standard curve prepared in the same buffer/solvent mixture. The highest concentration that remains in solution is the measured kinetic solubility.

Protocol 2: Stability Assessment via HPLC-Based Degradation Study

-

Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a solution mimicking the condition to be tested (e.g., 0.1 M HCl for acidic conditions, 0.1 M NaOH for basic conditions, PBS for neutral).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 4°C, room temperature, 40°C).

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution. If necessary, quench the reaction (e.g., by neutralizing the pH).

-

HPLC Analysis: Analyze the aliquots by reverse-phase HPLC with UV detection. Monitor the peak area of the parent compound.

-

Data Interpretation: The stability is determined by plotting the percentage of the parent compound remaining versus time. The appearance of new peaks indicates the formation of degradation products. The half-life (t½) of the compound under each condition can be calculated from this data.

Application Workflow: Bioconjugation

Boc-aminooxyacetamide-PEG3-alkyne is designed for a two-step sequential conjugation process. First, the aminooxy group is used to couple to an aldehyde- or ketone-bearing molecule. Second, the alkyne is used for click chemistry. The following diagram illustrates this logical workflow.

Caption: Logical workflow for a two-step sequential bioconjugation using the linker.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. t-Boc-Aminooxy-PEG1-amine, 1844894-82-1 | BroadPharm [broadpharm.com]

- 3. t-Boc-Aminooxy-PEG3-acid, 1835759-82-4 | BroadPharm [broadpharm.com]

- 4. Aminooxy-PEG3-NH-Boc,Aminooxy-PEG3-C2-NH-Boc-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 5. t-Boc-Aminooxy-PEG-acid | AxisPharm [axispharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. quora.com [quora.com]

- 9. Alkyne-PEG3-amine (A270035) | Antibodies.com [antibodies.com]

- 10. medkoo.com [medkoo.com]

- 11. Alkyne-PEG3-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 12. Alkyne-PEG3-COOH (A270036) | Antibodies.com [antibodies.com]

- 13. Aminooxy-PEG3-Alkyne | CAS:1807537-27-4 | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to the Cleavable Linker Chemistry of Boc-Aminooxyacetamide-PEG3-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-aminooxyacetamide-PEG3-alkyne is a versatile heterobifunctional linker integral to the advancement of bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its core chemistry, focusing on the functionalities that enable conjugation and subsequent cleavage. We will delve into the chemical properties of the acid-labile Boc protecting group, the formation and cleavage of the oxime bond, the stability of the acetamide (B32628) linkage, and the utility of the terminal alkyne for click chemistry. This document serves as a resource for researchers by providing detailed experimental protocols, a summary of quantitative data, and visualizations of the chemical principles and workflows.

Introduction to Boc-Aminooxyacetamide-PEG3-Alkyne

Boc-aminooxyacetamide-PEG3-alkyne is a chemical tool designed with three key functional components:

-

A Boc-protected aminooxy group: This functionality allows for the site-specific conjugation to carbonyl groups (aldehydes or ketones) on a target molecule. The tert-butyloxycarbonyl (Boc) group is a well-established acid-labile protecting group, ensuring the aminooxy moiety remains inert until its desired reaction.

-

A short polyethylene (B3416737) glycol (PEG3) spacer: This hydrophilic three-unit PEG chain enhances the solubility and stability of the resulting conjugate. The PEG linker can mitigate aggregation, especially when conjugating hydrophobic molecules, and provides steric hindrance.[1][2][][4][5]

-

A terminal alkyne group: This group enables the covalent attachment of a second molecule of interest via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.

The strategic combination of these elements allows for a modular and controlled approach to the synthesis of complex bioconjugates. The "cleavable" nature of this linker primarily refers to the potential for breaking the bond formed by the aminooxy group, offering a mechanism for payload release in drug delivery applications.

Core Chemical Functionalities and Reaction Mechanisms

The utility of Boc-aminooxyacetamide-PEG3-alkyne is rooted in the distinct reactivity of its functional groups. Understanding these reactions is critical for its successful application.

Boc Group Deprotection

The first step in utilizing the aminooxy functionality is the removal of the Boc protecting group. This is typically achieved under mildly acidic conditions, which cleave the carbamate (B1207046) bond to reveal the free aminooxy group.

Reaction Workflow: Boc Deprotection

Caption: Boc deprotection via acidolysis.

Oxime Bond Formation

Once deprotected, the aminooxy group readily reacts with aldehydes or ketones on a target molecule to form a stable oxime bond. This reaction is highly efficient and can be performed under mild, aqueous conditions, making it suitable for bioconjugation. The reaction is catalyzed by acid and its rate can be tuned by varying the pH.

Reaction Workflow: Oxime Ligation

Caption: Formation of a stable oxime linkage.

Alkyne-Azide Click Chemistry (CuAAC)

The terminal alkyne group provides a versatile handle for the attachment of a payload or another molecule of interest that has been functionalized with an azide. The copper(I)-catalyzed reaction forms a stable triazole linkage.

Reaction Workflow: CuAAC

Caption: Copper-catalyzed azide-alkyne cycloaddition.

Cleavage Chemistry

The utility of Boc-aminooxyacetamide-PEG3-alkyne as a cleavable linker hinges on the lability of the bonds formed during conjugation, primarily the oxime bond, and to a lesser extent, the inherent stability of the acetamide group.

Oxime Bond Cleavage

Oxime bonds are generally stable under physiological conditions (neutral pH). However, their hydrolysis is catalyzed by acid.[6] This pH-dependent lability is a key feature for drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within endosomes and lysosomes.

-

Acid-Catalyzed Hydrolysis: The rate of oxime bond cleavage increases with decreasing pH. Quantitative studies have shown that the rate constant for oxime hydrolysis can be several orders of magnitude lower than that of hydrazones, indicating greater stability at neutral pH.[6][7]

-

Reductive Cleavage: The N-O bond within an oxime is susceptible to reductive cleavage. This can be achieved using various reducing agents, though this method is less common in in vivo applications compared to pH-mediated hydrolysis. Catalytic reduction of oximes can yield hydroxylamines or, with stronger reduction, primary amines.[8]

Acetamide Bond Stability and Potential Cleavage

The acetamide linkage within the linker is generally considered stable. However, under forcing conditions, such as prolonged heating in strong acid or base, it can undergo hydrolysis to yield a carboxylic acid and an amine. Enzymatic cleavage of acetamide bonds in vivo is also possible, though typically slow.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the stability and reaction conditions of the functional groups in Boc-aminooxyacetamide-PEG3-alkyne and the resulting conjugates.

Table 1: Boc Deprotection Conditions

| Parameter | Value | Reference(s) |

| Reagent | Trifluoroacetic acid (TFA) or HCl in an organic solvent | [10] |

| TFA Concentration | 25-50% in Dichloromethane (B109758) (DCM) | [10] |

| Temperature | Room Temperature (20-25 °C) | [10] |

| Reaction Time | 30 minutes - 2 hours | [10] |

Table 2: Oxime Bond Stability

| Condition | Hydrolytic Stability | Note | Reference(s) |

| pD > 7.0 | Very slow hydrolysis | Rate constant ~600-fold lower than methylhydrazone at pD 7.0 | [6] |

| Acidic pH | Hydrolysis is catalyzed | Rate increases with decreasing pH | [6][7] |

Table 3: CuAAC Reaction Conditions

| Parameter | Typical Condition | Note | Reference(s) |

| Catalyst | CuSO₄ with a reducing agent (e.g., sodium ascorbate) | To generate Cu(I) in situ | [11][12] |

| Ligand | THPTA, BTTAA | To stabilize Cu(I) and accelerate the reaction | [11][13] |

| Solvent | Aqueous buffers (e.g., PBS) or mixed aqueous/organic | Compatible with biomolecules | [11][12] |

| Temperature | Room Temperature | Mild reaction conditions | [11] |

Detailed Experimental Protocols

Protocol for Boc Deprotection of Boc-Aminooxyacetamide-PEG3-Alkyne

-

Dissolution: Dissolve the Boc-protected linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly.

-

For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate to yield the free amine.[14]

-

Protocol for Oxime Ligation to an Aldehyde-Containing Protein

-

Preparation of Protein: Prepare the aldehyde-containing protein in a suitable buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).

-

Preparation of Linker: Dissolve the deprotected aminooxy-PEG3-alkyne in the same buffer or a compatible co-solvent like DMSO.

-

Conjugation: Add the aminooxy-linker solution to the protein solution at a desired molar excess (e.g., 20-50 fold).

-

Catalysis (Optional but Recommended): Aniline or its derivatives can be added to catalyze the reaction.

-

Incubation: Incubate the reaction mixture at room temperature with gentle shaking for 2-4 hours.

-

Purification: Remove the excess linker and byproducts by size exclusion chromatography (e.g., Sephadex G-25) or dialysis.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Preparation of Reagents:

-

Prepare stock solutions of the alkyne-functionalized biomolecule, the azide-functionalized payload, copper(II) sulfate (CuSO₄), a ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in a suitable buffer (e.g., PBS).

-

-

Pre-mixing of Catalyst: In a separate tube, pre-mix the CuSO₄ and ligand solutions. A typical molar ratio of ligand to copper is 5:1.[12]

-

Reaction Mixture: In the main reaction vessel, combine the alkyne-functionalized biomolecule and the azide-functionalized payload.

-

Initiation: Add the pre-mixed catalyst solution to the reaction mixture, followed by the addition of the sodium ascorbate (B8700270) solution to initiate the reaction. A typical final concentration for copper is 50-250 µM.[12]

-

Incubation: Incubate the reaction at room temperature for 1-4 hours.

-

Quenching (Optional): The reaction can be quenched by adding a chelating agent like EDTA.

-

Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and byproducts.[15]

Conclusion

Boc-aminooxyacetamide-PEG3-alkyne is a powerful and versatile linker that offers a modular approach to the construction of complex bioconjugates. Its well-defined functional groups allow for a sequence of controlled reactions: acid-labile deprotection, stable yet potentially cleavable oxime bond formation, and highly efficient click chemistry. The cleavability of the oxime bond under acidic conditions is a particularly attractive feature for the development of drug delivery systems that target acidic microenvironments. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this linker in their work, contributing to the advancement of targeted therapies and other bioconjugation applications.

References

- 1. benchchem.com [benchchem.com]

- 2. labinsights.nl [labinsights.nl]

- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. purepeg.com [purepeg.com]

- 6. scispace.com [scispace.com]

- 7. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. jenabioscience.com [jenabioscience.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. benchchem.com [benchchem.com]

- 15. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

Bocaminooxyacetamide-PEG3-alkyne for Click Chemistry Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bocaminooxyacetamide-PEG3-alkyne is a heterobifunctional linker molecule designed for applications in bioconjugation, particularly in the field of antibody-drug conjugate (ADC) development. This linker features two key reactive functionalities: a Boc-protected aminooxy group and a terminal alkyne group, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The terminal alkyne facilitates covalent bond formation with azide-containing molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. The Boc-protected aminooxy group, upon deprotection, can react with carbonyl groups (aldehydes or ketones) to form a stable oxime linkage. The inclusion of a hydrophilic PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.

This technical guide provides an in-depth overview of the properties and applications of this compound in click chemistry, complete with representative experimental protocols and data.

Core Properties and Applications

The primary application of this compound is in the construction of ADCs, where it serves as a bridge between a cytotoxic payload and a monoclonal antibody. The alkyne group provides a robust handle for the "click" attachment of an azide-modified payload, while the aminooxy group (after deprotection) can be used to conjugate the linker-payload complex to an antibody. Click chemistry offers several advantages for ADC synthesis, including high yields, mild reaction conditions, and high selectivity, which are critical for producing homogeneous and effective therapeutics.[1][]

Key Features:

-

Terminal Alkyne: Enables highly efficient and specific conjugation to azide-modified molecules via CuAAC.

-

Boc-Protected Aminooxy Group: Allows for controlled, sequential conjugation to carbonyl-containing molecules after deprotection.

-

PEG3 Spacer: A short, hydrophilic polyethylene glycol chain that can improve the solubility and pharmacokinetic profile of the final conjugate.[3]

-

Cleavable Linker Potential: While this specific linker is generally described as non-cleavable, the oxime linkage formed from the aminooxy group can be designed to be cleavable under specific physiological conditions, adding a layer of control over drug release.

Quantitative Data Summary

Due to the limited availability of published data specifically for this compound, the following tables summarize typical quantitative parameters for CuAAC reactions in the context of bioconjugation and ADC development. These values should be considered as a general reference and may require optimization for specific applications.

| Reaction Parameter | Typical Range/Value | Notes |

| Reaction Yield | > 90% | CuAAC reactions are known for their high efficiency and near-quantitative yields.[1] |

| Reaction Time | 30 - 120 minutes | Reaction times can vary depending on the concentration of reactants, catalyst, and ligand.[4] |

| Reaction Temperature | Room Temperature | CuAAC reactions are typically performed at ambient temperatures. |

| Reactant Concentration | 1 - 10 µM | Effective at low concentrations, which is crucial for working with precious biomolecules. |

| Catalyst Loading (CuSO₄) | 50 - 500 µM | Higher concentrations can increase reaction rates but may also impact biomolecule stability.[5] |

| Ligand to Copper Ratio | 5:1 | A copper-coordinating ligand is used to stabilize the Cu(I) oxidation state and protect the biomolecule.[5] |

| ADC Characterization Parameter | Typical Range/Value | Method of Determination |

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy |

| Final Conjugate Purity | > 95% | Size Exclusion Chromatography (SEC), SDS-PAGE |

| Monomeric Purity | > 98% | Size Exclusion Chromatography (SEC) |

| In Vitro Cytotoxicity (IC50) | Sub-nanomolar to low nanomolar | Cell-based assays (e.g., MTS, CellTiter-Glo) |

Experimental Protocols

The following are representative protocols for the use of a Boc-aminooxy-PEG-alkyne linker in the synthesis of an antibody-drug conjugate. These protocols are generalized and should be optimized for specific antibodies, payloads, and linkers.

Deprotection of the Boc-Aminooxy Group

Objective: To remove the tert-Butyloxycarbonyl (Boc) protecting group from the aminooxy functionality, enabling its reaction with a carbonyl group.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound in a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aminooxy-PEG3-alkyne linker.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-modified payload to the alkyne-functionalized linker.

Materials:

-

Deprotected aminooxy-PEG3-alkyne

-

Azide-modified payload

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO or DMF (for dissolving payload)

-

Reaction vessels

Procedure:

-

Prepare stock solutions of all reagents. Dissolve the azide-modified payload in a minimal amount of DMSO or DMF.

-

In a reaction vessel, combine the deprotected aminooxy-PEG3-alkyne and the azide-modified payload in PBS.

-

Add the copper-coordinating ligand (THPTA or TBTA) to the reaction mixture.

-

Add CuSO₄ to the mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Incubate the reaction at room temperature for 30-60 minutes with gentle mixing.[4]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the resulting aminooxy-PEG3-payload conjugate can be purified by reverse-phase HPLC.

Antibody-Linker-Payload Conjugation

Objective: To conjugate the aminooxy-functionalized linker-payload to an antibody containing a carbonyl group (introduced via site-specific engineering or oxidation of carbohydrates).

Materials:

-

Purified aminooxy-PEG3-payload conjugate

-

Carbonyl-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 6.0-7.0)

-

Reaction vessels

Procedure:

-

Buffer exchange the antibody into a conjugation buffer at a pH of 6.0-7.0.

-

Add the purified aminooxy-PEG3-payload conjugate to the antibody solution at a molar excess of 5-10 fold.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

-

Monitor the conjugation reaction by HIC-HPLC or SDS-PAGE.

-

Upon completion, the resulting ADC is purified to remove unconjugated linker-payload and other small molecules.

Purification of the Antibody-Drug Conjugate

Objective: To remove unconjugated linker-payload, unconjugated antibody, and any aggregates to obtain a pure ADC.

Materials:

-

Crude ADC reaction mixture

-

Size exclusion chromatography (SEC) columns or Protein A/G affinity chromatography resins

-

Suitable storage buffer (e.g., PBS, pH 7.4)

Procedure:

-

Purify the ADC using SEC to separate the high molecular weight ADC from smaller, unconjugated species.[]

-

Alternatively, affinity chromatography using Protein A or Protein G can be employed to capture the antibody and ADC, followed by elution to remove unbound impurities.[]

-

Buffer exchange the purified ADC into a suitable storage buffer.

-

Characterize the final ADC for purity, DAR, and aggregation.

Visualizations

Experimental Workflow for ADC Synthesis

Caption: Workflow for ADC synthesis using a Boc-aminooxy-PEG-alkyne linker.

Logical Relationship of Click Chemistry Components

Caption: Key components of the CuAAC click chemistry reaction.

Conclusion

This compound is a valuable tool for researchers in the field of bioconjugation and drug development. Its bifunctional nature, combined with the efficiency and specificity of click chemistry, provides a robust method for the synthesis of complex biomolecules such as antibody-drug conjugates. While specific, peer-reviewed data for this particular linker is not widely available, the general principles and protocols for similar reagents and reactions provide a strong foundation for its successful implementation in the laboratory. The provided protocols and diagrams serve as a guide to aid in the design and execution of experiments utilizing this and similar PEGylated click chemistry linkers.

References

Bocaminooxyacetamide-PEG3-alkyne CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bocaminooxyacetamide-PEG3-alkyne, a heterobifunctional linker utilized in the development of antibody-drug conjugates (ADCs). This document outlines its chemical properties, supplier information, and a representative experimental workflow for its application in ADC synthesis. Additionally, it details the general mechanism of action of ADCs developed with cleavable linkers, including a depiction of the cellular uptake and payload delivery pathway.

Core Compound Information

This compound is a specialized chemical linker that incorporates a Boc-protected aminooxy group, a triethylene glycol (PEG3) spacer, and a terminal alkyne group. This structure is designed for use in bioconjugation, particularly in the construction of ADCs. The Boc-protected aminooxy end allows for controlled deprotection and subsequent conjugation, while the alkyne group enables efficient covalent linkage to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Supplier Information

While a comprehensive list of suppliers is not available, the following table summarizes known vendors for this compound or closely related analogues.

| Supplier | Product Name | Catalog Number | Website |

| MedChemExpress | This compound | HY-136101 | --INVALID-LINK-- |

| Biotech Hub Africa | This compound | Not specified | --INVALID-LINK-- |

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of an ADC using this compound. These are intended as a guide and may require optimization for specific antibodies and payloads.

Antibody Modification with an Azide (B81097) Handle

This protocol describes the introduction of an azide group onto a monoclonal antibody (mAb) for subsequent conjugation with the alkyne-containing linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azido-NHS ester (e.g., Azido-PEG4-NHS ester)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in PBS.

-

Azido-NHS Ester Stock Solution: Dissolve the Azido-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

-

Reaction: Add a 5-10 molar excess of the Azido-NHS ester stock solution to the mAb solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove the excess, unreacted Azido-NHS ester using a desalting column equilibrated with PBS.

-

Characterization: Determine the average number of azide groups per antibody (degree of labeling) using a suitable method, such as a colorimetric assay (e.g., with a DBCO-dye) or mass spectrometry.

ADC Synthesis via Click Chemistry

This protocol outlines the conjugation of the azide-modified antibody with the this compound-payload construct.

Materials:

-

Azide-modified mAb

-

This compound-payload construct

-

Copper(II) sulfate (B86663) (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper chelator (e.g., THPTA)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Linker-Payload: Synthesize the this compound-payload construct according to established chemical methods.

-

Prepare the Click Chemistry Reaction Mixture:

-

In a reaction vessel, combine the azide-modified mAb with a 3-5 molar excess of the alkyne-linker-payload.

-

Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add the copper catalyst to the reaction mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

-

Incubation: Gently mix the reaction at room temperature for 2-4 hours.

-

Purification: Purify the resulting ADC from unreacted linker-payload and other reagents using size-exclusion chromatography (SEC).

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

-

Assess the purity and aggregation of the ADC by SEC.

-

Confirm the integrity of the ADC by SDS-PAGE.

-

Signaling Pathways and Mechanism of Action

ADCs constructed with cleavable linkers like this compound are designed to be stable in circulation and release their cytotoxic payload upon internalization into target cancer cells.

Caption: General mechanism of action for an antibody-drug conjugate.

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[1][] This is followed by internalization of the ADC-antigen complex, typically via endocytosis.[3] The ADC then traffics through the endosomal pathway to the lysosome.[3][4] The acidic environment of the lysosome or the presence of specific lysosomal enzymes can cleave the linker, releasing the cytotoxic payload into the cytoplasm.[4] The released payload can then interact with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[]

Caption: Experimental workflow for ADC synthesis.

This diagram illustrates the key steps in synthesizing an ADC using the described components. The initial step involves modifying the monoclonal antibody to introduce an azide functional group.[] Separately, the payload is attached to the this compound linker. These two components are then joined via a click chemistry reaction.[6] The final, purified ADC is then thoroughly characterized to ensure it meets the required specifications for further studies.[]

References

Methodological & Application

Application Notes and Protocols for Boc-aminooxyacetamide-PEG3-alkyne in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Boc-aminooxyacetamide-PEG3-alkyne, a versatile heterobifunctional linker, in sequential and orthogonal click chemistry applications. The protocols outlined below are intended for researchers in drug development, molecular biology, and materials science who are engaged in the precise assembly of complex molecular architectures, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized polymers.

Introduction to Boc-aminooxyacetamide-PEG3-alkyne

Boc-aminooxyacetamide-PEG3-alkyne is a chemical linker designed for advanced bioconjugation strategies. It possesses three key chemical features:

-

A Boc-protected aminooxy group: The tert-butyloxycarbonyl (Boc) protecting group provides stability during storage and initial reaction steps. Upon removal under acidic conditions, the deprotected aminooxy group can readily react with an aldehyde or ketone to form a stable oxime bond. This reaction is a form of "click chemistry" known as oxime ligation.

-

A short PEG (PEG3) spacer: The triethylene glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, a critical feature for biological applications. It also provides spatial separation between the conjugated molecules, which can help to preserve their individual functions.

-

A terminal alkyne group: This functional group is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most robust and widely used click chemistry reactions. These reactions form a stable triazole linkage with an azide-modified molecule.

The orthogonal nature of the aminooxy and alkyne functionalities allows for a controlled, stepwise conjugation of two different molecules to the PEG linker, making it an invaluable tool for creating well-defined bioconjugates.

Data Presentation

The following table summarizes typical quantitative data for the key reactions involved in the use of Boc-aminooxyacetamide-PEG3-alkyne. These values are representative and may vary depending on the specific substrates and reaction conditions.

| Parameter | Boc Deprotection | Oxime Ligation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Typical Reagents | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Aniline (B41778) or p-phenylenediamine (B122844) catalyst | Copper(II) sulfate (B86663), Sodium ascorbate (B8700270) |

| pH | N/A (Anhydrous) | 4.5 - 7.0 | 4.0 - 11.0 |

| Temperature | 0 °C to Room Temperature | Room Temperature to 37 °C | Room Temperature |

| Reaction Time | 30 - 120 minutes | 1 - 24 hours | 0.5 - 4 hours |

| Typical Yield | > 95% | 70 - 95% | > 90% |

Experimental Protocols

This section provides detailed methodologies for a two-step conjugation strategy involving the deprotection of the Boc group, followed by oxime ligation and a subsequent CuAAC reaction.

Protocol 1: Boc Deprotection of Boc-aminooxyacetamide-PEG3-alkyne

This protocol describes the removal of the Boc protecting group to yield the free aminooxy functionality.

Materials:

-

Boc-aminooxyacetamide-PEG3-alkyne

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Argon or Nitrogen gas

-

Rotary evaporator

-

HPLC for purification (optional)

Procedure:

-

Dissolve Boc-aminooxyacetamide-PEG3-alkyne in anhydrous DCM (e.g., 10 mg/mL) in a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equal volume of a 20-50% solution of TFA in DCM to the flask with gentle stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA.

-

The resulting deprotected aminooxyacetamide-PEG3-alkyne can be used directly in the next step or purified by HPLC if necessary.

Protocol 2: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol details the conjugation of the deprotected aminooxy-PEG3-alkyne to a molecule bearing an aldehyde or ketone functional group.

Materials:

-

Deprotected aminooxyacetamide-PEG3-alkyne (from Protocol 1)

-

Aldehyde- or ketone-modified molecule (e.g., protein, peptide, or small molecule)

-

Aniline or p-phenylenediamine (as a 1 M stock solution in DMSO)

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 (or other suitable buffer between pH 4.5-7.0)

-

DMSO (if needed to dissolve the alkyne linker)

-

Purification system (e.g., SEC, RP-HPLC, or dialysis)

Procedure:

-

Dissolve the aldehyde- or ketone-modified molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Dissolve the deprotected aminooxyacetamide-PEG3-alkyne in a minimal amount of DMSO and add it to the reaction mixture to achieve a 5-20 fold molar excess over the aldehyde/ketone-containing molecule. The final concentration of DMSO should be kept below 10% (v/v) to avoid denaturation of proteins.

-

Add the aniline or p-phenylenediamine catalyst to a final concentration of 10-100 mM.

-

Incubate the reaction at room temperature or 37 °C for 2-24 hours with gentle shaking. Monitor the reaction progress by SDS-PAGE, LC-MS, or HPLC.

-

Upon completion, purify the resulting alkyne-functionalized conjugate using an appropriate method such as size-exclusion chromatography (SEC) for proteins, reverse-phase HPLC for peptides, or dialysis to remove unreacted linker and catalyst.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to conjugate the alkyne-functionalized molecule with an azide-containing molecule.

Materials:

-

Alkyne-functionalized molecule (from Protocol 2)

-

Azide-containing molecule (e.g., fluorescent dye, biotin, or another biomolecule)

-

Copper(II) sulfate (CuSO₄) (100 mM stock in water)

-

Sodium ascorbate (1 M stock in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM stock in water) (optional, but recommended for biomolecules)

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

-

Purification system (e.g., SEC, RP-HPLC, or dialysis)

Procedure:

-

Dissolve the purified alkyne-functionalized molecule in the reaction buffer.

-

Add the azide-containing molecule to the reaction mixture at a 2-10 fold molar excess.

-

Prepare the copper catalyst solution. In a separate tube, mix CuSO₄ and THPTA (if used) at a 1:5 molar ratio.

-

Add the CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 0.1-1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light if using fluorescent dyes.

-

Monitor the reaction progress by an appropriate method (e.g., fluorescence measurement, SDS-PAGE, LC-MS).

-

Purify the final conjugate to remove the copper catalyst, excess reagents, and unreacted starting materials. This can be achieved by SEC, RP-HPLC, or by using a copper-chelating resin followed by dialysis or buffer exchange.

Mandatory Visualizations

Caption: Experimental workflow for the two-step conjugation using Boc-aminooxyacetamide-PEG3-alkyne.

Caption: Logical relationship of the sequential click chemistry reactions.

Application Notes and Protocols for Site-Specific Antibody Modification using Bocaminooxyacetamide-PEG3-alkyne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the site-specific modification of antibodies using Bocaminooxyacetamide-PEG3-alkyne. This method enables the creation of homogenous antibody-drug conjugates (ADCs) and other antibody conjugates with a precise drug-to-antibody ratio (DAR), which can lead to an improved therapeutic index.

The core of this methodology involves a two-stage bioconjugation strategy. First, aldehyde functionalities are introduced into the constant region (Fc) of the antibody by mild periodate (B1199274) oxidation of its carbohydrate moieties. Subsequently, the Boc-protected aminooxy group of the linker is deprotected and reacts with the generated aldehydes to form a stable oxime bond. The terminal alkyne group of the linker is then available for the attachment of a payload, such as a cytotoxic drug, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

| Step | Reagent/Condition | Typical Concentration/Parameter | Expected Outcome |

| Antibody Glycan Oxidation | Sodium periodate (NaIO₄) | 1 - 10 mM in PBS, pH 6.0 | Generation of aldehyde groups on the antibody glycans. |

| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20-50% (v/v) TFA in DCM | Removal of the Boc protecting group to reveal the reactive aminooxy functionality. |

| Oxime Ligation | Deprotected Linker | 5-20 molar excess over antibody | Formation of a stable oxime bond between the antibody and the linker. |

| pH | 6.5 - 7.5 | Optimal for oxime ligation. | |

| Catalyst (optional) | Aniline (B41778) or aniline derivatives (e.g., p-phenylenediamine) at 10-100 mM | Increased reaction rate, especially at neutral pH. | |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized payload | 4-10 molar excess over antibody-linker | Covalent attachment of the payload to the antibody-linker conjugate. |

| Copper(II) sulfate (B86663) (CuSO₄) | 0.25 - 1 mM | Copper(I) source for catalysis. | |

| Ligand (e.g., THPTA) | 1.25 - 5 mM (5:1 ratio with CuSO₄) | Stabilizes the Cu(I) catalyst. | |

| Reducing agent (e.g., Sodium Ascorbate) | 5 mM | Reduces Cu(II) to the active Cu(I) state. |

Table 2: Characterization of Site-Specific Antibody Conjugates

| Parameter | Method of Analysis | Typical Result |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) | Average DAR of 1.5 - 2.0 |

| Conjugate Purity and Homogeneity | Size Exclusion Chromatography (SEC-HPLC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | High percentage of monomeric and homogenously conjugated antibody. |

| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | Minimal to no impact on antigen binding affinity compared to the unmodified antibody. |

Experimental Protocols

Protocol 1: Site-Specific Introduction of Aldehyde Groups into the Antibody

This protocol describes the mild periodate oxidation of the carbohydrate moieties in the Fc region of an IgG antibody to generate reactive aldehyde groups.

Materials:

-

Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

-

Sodium periodate (NaIO₄)

-

PBS, pH 6.0

-

Desalting column (e.g., Sephadex G-25)

-

Reaction tubes

-

UV-Vis Spectrophotometer

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 6.0.

-

Periodate Oxidation:

-

Prepare a fresh solution of sodium periodate in PBS, pH 6.0.

-

Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.

-

Incubate the reaction mixture in the dark at 4°C for 30-60 minutes with gentle mixing.

-

-

Quenching and Purification:

-

To quench the reaction, add glycerol (B35011) to a final concentration of 10-20 mM and incubate for 10 minutes at 4°C.

-

Remove excess periodate and buffer exchange the oxidized antibody into PBS, pH 7.4, using a desalting column.

-

-

Characterization:

-

Determine the concentration of the oxidized antibody using a UV-Vis spectrophotometer at 280 nm.

-

The generation of aldehyde groups can be quantified using an aldehyde quantification assay (e.g., using a reaction with a hydrazide-containing dye).

-

Protocol 2: Conjugation of this compound to the Oxidized Antibody

This protocol details the deprotection of the Boc group from the linker and its subsequent conjugation to the aldehyde-functionalized antibody via oxime ligation.

Materials:

-

Oxidized antibody from Protocol 1

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

PBS, pH 7.4

-

Aniline (optional, as a catalyst)

-

Desalting column

-

Lyophilizer

Procedure:

-

Boc Deprotection of the Linker:

-

Dissolve this compound in a solution of 20-50% TFA in DCM.

-

Stir the reaction at room temperature for 30-60 minutes.

-

Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. The deprotected linker (as a TFA salt) can be used directly or after neutralization.

-

-

Oxime Ligation:

-